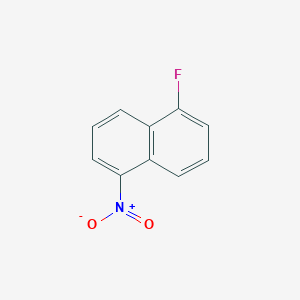

1-Fluoro-5-nitronaphthalene

CAS No.: 13720-44-0

Cat. No.: VC13809777

Molecular Formula: C10H6FNO2

Molecular Weight: 191.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13720-44-0 |

|---|---|

| Molecular Formula | C10H6FNO2 |

| Molecular Weight | 191.16 g/mol |

| IUPAC Name | 1-fluoro-5-nitronaphthalene |

| Standard InChI | InChI=1S/C10H6FNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H |

| Standard InChI Key | UTIRKPWIJBXLEC-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC=C2F)C(=C1)[N+](=O)[O-] |

| Canonical SMILES | C1=CC2=C(C=CC=C2F)C(=C1)[N+](=O)[O-] |

Introduction

Chemical and Physical Properties

Structural Characteristics

1-Fluoro-5-nitronaphthalene consists of a naphthalene backbone substituted with fluorine and nitro groups at positions 1 and 5, respectively. The electron-withdrawing nitro group and fluorine atom create a polarized aromatic system, influencing reactivity and spectral properties. Density functional theory (DFT) calculations suggest that the nitro group induces significant electron deficiency, while fluorine moderates this effect through its inductive withdrawal .

Spectroscopic Data

-

NMR Spectroscopy:

-

IR Spectroscopy: Stretching vibrations at 1520 cm (NO) and 1230 cm (C–F) confirm functional groups .

Thermodynamic and Solubility Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| LogP (Partition) | 3.41 | |

| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, acetone) |

Synthesis and Manufacturing

Halogenation-Nitration Route

A common synthesis involves nitration followed by halogenation:

-

Nitration of Naphthalene: Naphthalene is nitrated using a nitric acid-sulfuric acid mixture to yield 1-nitronaphthalene .

-

Fluorination: The nitro group directs electrophilic fluorination at position 1 via diazotization and Balz-Schiemann reaction .

Continuous Flow Nitration

Recent advances utilize microreactors for safer and higher-yield nitration:

Applications in Research and Industry

Intermediate in Organic Synthesis

1-Fluoro-5-nitronaphthalene serves as a precursor for:

-

Dyes and Pigments: Nitro groups facilitate reduction to amines, which are coupled with diazonium salts for azo dyes .

-

Pharmaceuticals: Fluorinated nitroaromatics are explored as bioactive scaffolds in antimicrobial agents .

Photochemical Studies

The compound’s excited-state dynamics have been extensively studied:

-

Intersystem Crossing (ISC): Ultrafast ISC (<200 fs) occurs due to small energy gaps between singlet and triplet states .

-

Photosensitization: Generates reactive oxygen species (ROS) like and , useful in photodynamic therapy .

Materials Science

-

Fluorescent Probes: Derivatives with electron-donating groups (e.g., –NH) exhibit enhanced fluorescence lifetimes (up to 7000× increase) .

-

Electron-Transport Materials: Nitro groups improve electron affinity in organic semiconductors .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion |

| H315 (Skin irritation) | Wear protective gloves |

| H319 (Eye irritation) | Use eye protection |

| H335 (Respiratory irritation) | Use in ventilated areas |

Regulatory Status

Recent Research Advances

Enhanced Fluorescence via Structural Modification

Attaching electron-donating groups (e.g., –NH) to position 5 significantly extends singlet-excited-state lifetimes (up to 7000×) by reducing non-radiative decay . This innovation enables applications in bioimaging and optoelectronics.

Green Synthesis Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume